
Ethyl (dichlorophosphanyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (dichlorophosphanyl)acetate is an organophosphorus compound that features both ester and phosphanyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (dichlorophosphanyl)acetate can be synthesized through the reaction of ethyl acetate with phosphorus trichloride in the presence of a base. The reaction typically proceeds as follows: [ \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{PCl}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{PCl}_2 + \text{HCl} ]
Industrial Production Methods
The use of continuous stirred tank reactors (CSTR) and separation columns is common in such industrial setups .
化学反応の分析
Types of Reactions
Ethyl (dichlorophosphanyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The chlorine atoms in the phosphanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Ethanol and acetic acid.
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphanyl esters.
科学的研究の応用
Ethyl (dichlorophosphanyl)acetate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing phosphanyl groups into organic molecules.
Materials Science: Potential precursor for the synthesis of phosphorus-containing polymers and materials.
Biological Studies: Investigated for its potential use in modifying biomolecules for research purposes.
作用機序
The mechanism of action of ethyl (dichlorophosphanyl)acetate involves the reactivity of its ester and phosphanyl groups. The ester group can undergo nucleophilic acyl substitution, while the phosphanyl group can participate in various substitution and oxidation reactions. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the phosphorus center more electrophilic .
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Phosphorus trichloride: A reagent used in the synthesis of organophosphorus compounds.
Ethyl phosphinate: Contains a phosphinate group instead of a phosphanyl group.
Uniqueness
Ethyl (dichlorophosphanyl)acetate is unique due to the presence of both ester and phosphanyl functional groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile reagent in organic synthesis and materials science .
特性
CAS番号 |
1001-10-1 |
|---|---|
分子式 |
C4H7Cl2O2P |
分子量 |
188.97 g/mol |
IUPAC名 |
ethyl 2-dichlorophosphanylacetate |
InChI |
InChI=1S/C4H7Cl2O2P/c1-2-8-4(7)3-9(5)6/h2-3H2,1H3 |
InChIキー |
UYSAHLVAWDJNMR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CP(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14083447.png)
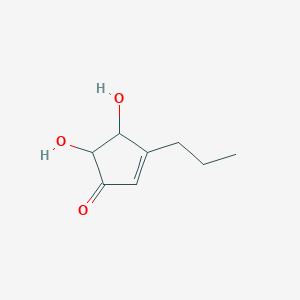
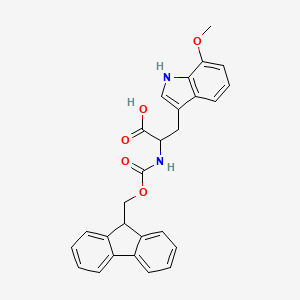
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083457.png)
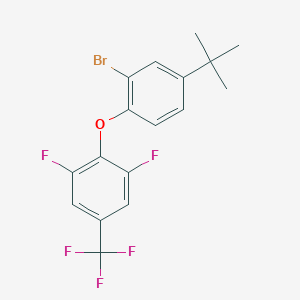
![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate](/img/structure/B14083464.png)
![7-Bromo-1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083466.png)
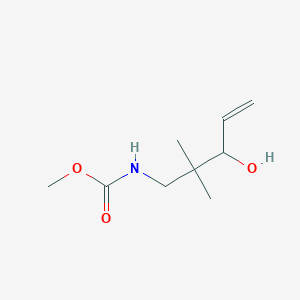

![Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14083491.png)
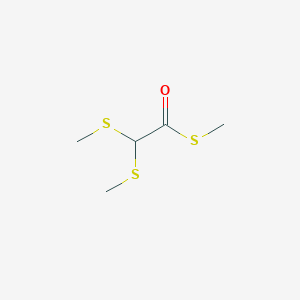

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B14083517.png)
